molecular formula C7H13NO2 B010785 (2S,3S)-2-methylpiperidine-3-carboxylic acid CAS No. 110287-65-5

(2S,3S)-2-methylpiperidine-3-carboxylic acid

Cat. No. B010785
M. Wt: 143.18 g/mol
InChI Key: LAWPBIIDJCWFFN-WDSKDSINSA-N
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Description

The compound "(2S,3S)-2-methylpiperidine-3-carboxylic acid" is a specific stereochemical form of a methylpiperidine carboxylic acid, which is a class of compounds known for their relevance in synthetic and medicinal chemistry. This particular stereochemistry indicates a specific three-dimensional arrangement of the methyl and carboxylic acid groups around the piperidine ring, which can significantly influence the compound's chemical behavior and biological activity.

Synthesis Analysis

The synthesis of stereochemically defined compounds like "(2S,3S)-2-methylpiperidine-3-carboxylic acid" often involves enantioselective or diastereoselective methods to achieve the desired configuration. Techniques may include the use of chiral auxiliaries, asymmetric catalysis, or stereoselective reactions that control the relative orientation of substituents around the chiral centers of the molecule.

Molecular Structure Analysis

The molecular structure of "(2S,3S)-2-methylpiperidine-3-carboxylic acid" is characterized by its specific stereochemistry, with a 2-methyl group and a 3-carboxylic acid group attached to a piperidine ring. The spatial arrangement of these groups is crucial for the compound's properties and interactions. X-ray diffraction, spectroscopy (such as NMR), and computational modeling are common methods used to analyze and confirm the stereochemistry and overall structure of such molecules.

Chemical Reactions and Properties

This compound can participate in a variety of chemical reactions typical for carboxylic acids and secondary amines. Its reactivity can be influenced by the steric and electronic effects of the methyl and carboxylic acid substituents. For example, the carboxylic acid group can undergo reactions such as esterification, amidation, and decarboxylation, while the piperidine ring can engage in nucleophilic substitution reactions.

Physical Properties Analysis

The physical properties of "(2S,3S)-2-methylpiperidine-3-carboxylic acid," such as melting point, boiling point, solubility, and optical rotation, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. The presence of both a carboxylic acid and a piperidine ring lends the compound a unique set of chemical behaviors, making it a versatile intermediate in organic synthesis.

For detailed scientific research, synthesis methods, structural analyses, and property discussions on compounds similar to "(2S,3S)-2-methylpiperidine-3-carboxylic acid," the following references provide a wealth of information:

  • Synthesis and molecular structure insights can be found in studies on related compounds such as the spin-labeled amino acid TOAC and its incorporation into peptides (Martin et al., 2001) and the structural analysis of 2-aminopyridine-3-carboxylic acid (Pawlukojć et al., 2007).

  • For insights into asymmetric synthesis and stereochemistry, research on trans-4-aminopiperidine-3-carboxylic acid provides relevant examples of achieving desired stereochemical configurations (Schinnerl et al., 2003).

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2S,3S)-2-methylpiperidine-3-carboxylic acid, can play a significant role in biocatalysis. For instance, they can become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than those desired for industrial yield and titer. This inhibition is crucial in bioproduction processes, where carboxylic acids are often the desired product or by-product. Understanding the mechanisms of microbial inhibition by carboxylic acids can aid in developing strategies to engineer more robust microbial strains for industrial applications (Jarboe et al., 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The separation of carboxylic acids from aqueous streams is vital for their recovery and purification, especially when produced fermentatively as a precursor for bio-based plastics. Recent developments in solvents for LLX of carboxylic acids, such as the use of ionic liquids, have improved the efficiency and economic feasibility of these processes. This advancement is critical for sustainable chemical production, where carboxylic acids serve as building blocks (Sprakel & Schuur, 2019).

Anticancer Potentials of Cinnamic Acid Derivatives

While not directly about (2S,3S)-2-methylpiperidine-3-carboxylic acid, research into cinnamic acid derivatives, which share a carboxylic acid functional group, has shown significant promise in anticancer research. These compounds' chemical diversity and biological activity highlight the potential of carboxylic acids and their derivatives in medicinal chemistry and drug development (De, Baltas, & Bedos-Belval, 2011).

Carboxylic Acid Bioisosteres in Drug Design

The exploration of carboxylic acid bioisosteres, aiming to replace the carboxylic acid moiety in drugs to circumvent toxicity issues, reduced metabolic stability, or limited diffusion across biological membranes, showcases the significance of this functional group in drug design. This research can inform the development of novel compounds with improved pharmacological profiles, including those related to (2S,3S)-2-methylpiperidine-3-carboxylic acid (Horgan & O’ Sullivan, 2021).

Environmental and Biotechnological Applications

Carboxylic acids are involved in various environmental and biotechnological applications, from the microbial degradation of pollutants to their role as intermediates in the synthesis of bio-based chemicals. Studies on the microbial production of hydroxycitric acid, a compound related by functionality to carboxylic acids, illustrate the potential of microbial systems to produce valuable chemicals from renewable resources (Yamada, Hida, & Yamada, 2007).

Safety And Hazards

The safety and hazards associated with piperidine derivatives can vary widely depending on their specific structure and intended use .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

(2S,3S)-2-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPBIIDJCWFFN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255341
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-methylpiperidine-3-carboxylic acid

CAS RN

1260606-59-4
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260606-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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